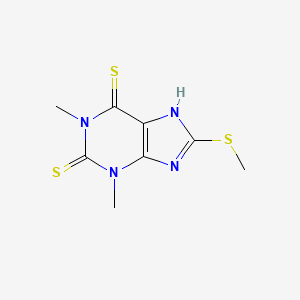
2,6-Dithio-8-methyltheophylline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dithio-8-methyltheophylline is a chemical compound with the molecular formula C8H10N4S3. It is a derivative of theophylline, a well-known methylxanthine drug used to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The unique structure of this compound, which includes sulfur atoms, distinguishes it from other theophylline derivatives .
Vorbereitungsmethoden
The synthesis of 2,6-Dithio-8-methyltheophylline typically involves the introduction of sulfur atoms into the theophylline structure. One common method is the reaction of theophylline with sulfur-containing reagents under controlled conditions. For example, the reaction of theophylline with thiourea in the presence of a base can yield this compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2,6-Dithio-8-methyltheophylline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The sulfur atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,6-Dithio-8-methyltheophylline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other sulfur-containing compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules in ways that other theophylline derivatives cannot, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in respiratory diseases and as an anti-inflammatory agent.
Industry: It is used in the development of new materials with specific properties, such as conductivity and catalytic activity
Wirkmechanismus
The mechanism of action of 2,6-Dithio-8-methyltheophylline involves its interaction with various molecular targets. Like theophylline, it inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP in cells. This results in the relaxation of smooth muscle, particularly in the respiratory tract, and anti-inflammatory effects. The sulfur atoms in the compound may also contribute to its unique biological activities by interacting with specific proteins and enzymes .
Vergleich Mit ähnlichen Verbindungen
2,6-Dithio-8-methyltheophylline can be compared to other theophylline derivatives and sulfur-containing compounds:
Theophylline: The parent compound, used primarily for its bronchodilator effects.
Theobromine: Another methylxanthine with similar pharmacological properties but different potency and side effects.
Caffeine: A widely known stimulant with similar mechanisms of action but different therapeutic uses.
Sulfur-containing analogs: Compounds like 2-thio-1,3,2-dithiaphospholane, which have similar sulfur atoms in their structure and are used in various biochemical applications
Eigenschaften
CAS-Nummer |
6466-20-2 |
|---|---|
Molekularformel |
C8H10N4S3 |
Molekulargewicht |
258.4 g/mol |
IUPAC-Name |
1,3-dimethyl-8-methylsulfanyl-7H-purine-2,6-dithione |
InChI |
InChI=1S/C8H10N4S3/c1-11-5-4(9-7(10-5)15-3)6(13)12(2)8(11)14/h1-3H3,(H,9,10) |
InChI-Schlüssel |
OSNIQHVTMKAFJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=S)N(C1=S)C)NC(=N2)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


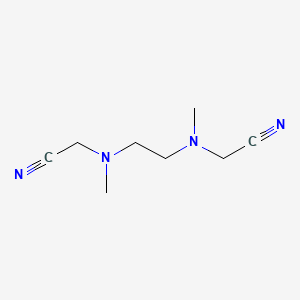
![2,2'-Spirobi[naphtho[1,8-de][1,3,2]dioxasiline]](/img/structure/B14736834.png)
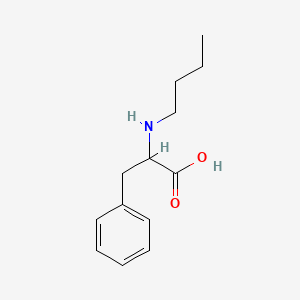

![1,1'-[(Phenylimino)dimethanediyl]dinaphthalen-2-ol](/img/structure/B14736852.png)
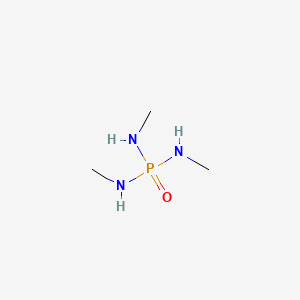
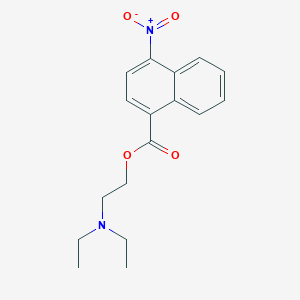
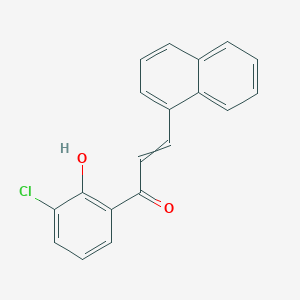

![9-Chloro-7h-benzo[c]phenothiazine](/img/structure/B14736881.png)

![2-amino-5-[3-[4-(8-chloro-7-oxooctyl)anilino]propyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B14736894.png)


